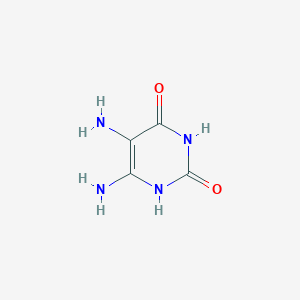
5,6-Diaminouracil
Cat. No. B014702
M. Wt: 142.12 g/mol
InChI Key: BBTNLADSUVOPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06221874B1
Procedure details


15.0 g (52.8 mmol) 6-amino-1,3-di-n-butyl-5-nitrosouracil, 1.5 g 10% Pd/C and 150 mL DMF were hydrogenated at 40 psi in a Parr shaker for 4 h. After completion, the reaction mixture was filtered through Celite, and evaporated to give crude 5,6-diaminouracil as a dark oil.



Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7](CCCC)[C:6](=[O:12])[N:5](CCCC)[C:4](=[O:17])[C:3]=1[N:18]=O>[Pd].CN(C=O)C>[NH2:18][C:3]1[C:4](=[O:17])[NH:5][C:6](=[O:12])[NH:7][C:2]=1[NH2:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(N(C(N1CCCC)=O)CCCC)=O)N=O
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After completion, the reaction mixture was filtered through Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(NC(NC1N)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
